molecular formula C8H13NO2 B025996 4-Isobutyl-3-methylisoxazol-5(2H)-one CAS No. 107403-08-7

4-Isobutyl-3-methylisoxazol-5(2H)-one

Cat. No.: B025996
CAS No.: 107403-08-7
M. Wt: 155.19 g/mol
InChI Key: BAQZDKJXDAFYPB-UHFFFAOYSA-N
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Description

4-Isobutyl-3-methylisoxazol-5(2H)-one is a substituted isoxazol-5(2H)-one, a heterocyclic scaffold characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound features an isobutyl group at position 4 and a methyl group at position 3, which influence its physicochemical properties and reactivity.

Properties

CAS No.

107403-08-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H13NO2/c1-5(2)4-7-6(3)9-11-8(7)10/h5,9H,4H2,1-3H3

InChI Key

BAQZDKJXDAFYPB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)ON1)CC(C)C

Canonical SMILES

CC1=C(C(=O)ON1)CC(C)C

Synonyms

5(2H)-Isoxazolone,3-methyl-4-(2-methylpropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Isoxazol-5(2H)-ones

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions 3 & 4) Synthesis Method Key Properties/Applications Reference ID
4-Isobutyl-3-methylisoxazol-5(2H)-one 3-methyl, 4-isobutyl Not explicitly reported (likely analogous to 3-methyl derivatives) Potential intermediate for bioactive molecules
3-Methyl-4-arylideneisoxazol-5(4H)-one 3-methyl, 4-arylidene (e.g., benzylidene) One-pot reaction with aldehydes, sodium saccharin/malic acid catalyst Antioxidant activity; heterocyclic building block
4-(2-Hydroxyethyl)-3-methylisoxazol-5(4H)-one 3-methyl, 4-(2-hydroxyethyl) Not detailed (CAS 10244-78-7) High polarity due to hydroxyl group
4-Isopropyl-3-methylisoxazol-5(2H)-one 3-methyl, 4-isopropyl Piperidine-substituted derivative Molecular weight: 268.14 g/mol
3-Phenylisoxazol-5(4H)-one 3-phenyl, 4-arylmethylene Organocatalyzed three-component synthesis Precursor for fused heterocycles

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